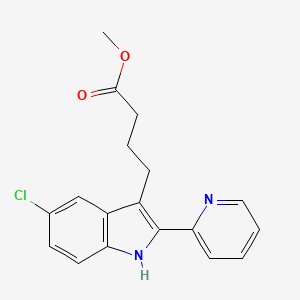

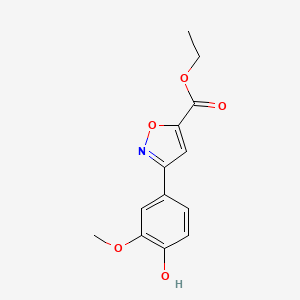

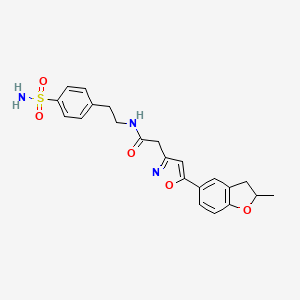

methyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate” is a small molecule that has been found to inhibit the activity of α and β isozymes of GSK-3 . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .

Synthesis Analysis

The synthesis of similar compounds often involves the use of various starting materials and reaction conditions . For instance, one method involves adding 4-pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate to ethanol under stirring at room temperature, and then refluxing the reaction mixture for 8 hours .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . This analysis reveals characteristic torsion angles and indicates a high rotational freedom of the pyridyl group linked at certain carbon atoms .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, one study revealed that a compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited the polymerization of tubulin .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques . For example, X-ray crystallography analyses reveal that one compound is a monohydrate .Aplicaciones Científicas De Investigación

Antimicrobial Activity : Novel derivatives of indol compounds containing 2-azitidinones and 1,3,4 oxadiazoles have been prepared, showcasing antimicrobial activities. These compounds include various substituted phenyl groups and demonstrate significant potential in antimicrobial applications (Sreeramulu & Ashokgajapathiraju, 2014).

Urease Inhibitors : Research on novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides has revealed potent inhibitory potential against the urease enzyme. These compounds, which were structurally confirmed through various analyses, could be valuable in therapeutic applications, particularly in drug design programs (Nazir et al., 2018).

Conventional and Microwave-Assisted Synthesis : Comparative studies have been conducted on the conventional and microwave-assisted synthesis of novel indole derivatives. These studies focused on their antimicrobial activities, showing that microwave irradiation can improve reaction times, yields, and reproducibility (Anekal & Biradar, 2012).

Herbicidal Applications : Research into pyrrole dicarboxylates has shown that certain chloropyridinyl analogs possess varying biological properties, including herbicidal activities. Molecular modeling techniques were used to predict their soil binding and transport properties, which are crucial for their herbicidal efficacy (Andrea et al., 1990).

Antitumor Properties : A study has synthesized new 4-methyl-substituted-pyrido[4,3-b]indoles, demonstrating potential as antineoplastic agents. This research explored the synthetic pathways and evaluated the compounds' antitumor properties in various in vitro and in vivo models (Nguyen et al., 1992).

Asymmetric Synthesis : There has been progress in asymmetric Friedel-Crafts alkylation of indoles, catalyzed by scandium triflate complexes. This process has resulted in the formation of substituted 4-(indol-3-yl)-2-oxo-4-arylbutyric acid methyl esters, which are significant for pharmaceutical applications (Desimoni et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Indole derivatives, which include “methyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate”, have diverse biological activities and immense potential for therapeutic applications . Therefore, they are of great interest to researchers for the synthesis of a variety of indole derivatives and the exploration of their therapeutic possibilities .

Propiedades

IUPAC Name |

methyl 4-(5-chloro-2-pyridin-2-yl-1H-indol-3-yl)butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2/c1-23-17(22)7-4-5-13-14-11-12(19)8-9-15(14)21-18(13)16-6-2-3-10-20-16/h2-3,6,8-11,21H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDDYIHZIFFKNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=C(NC2=C1C=C(C=C2)Cl)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

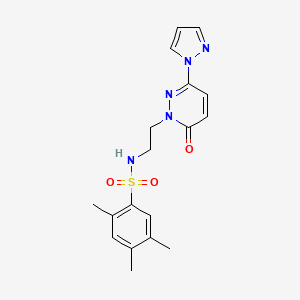

![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(methylthio)benzamide](/img/structure/B2433936.png)

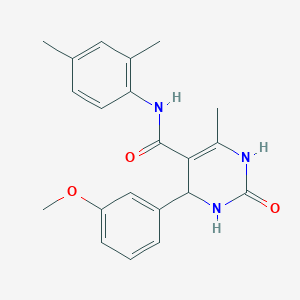

![tetrahydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B2433937.png)

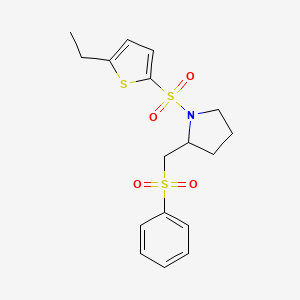

![tert-Butyl 7-hydroxy-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2433942.png)

![2-[(4-Methylphenoxy)methyl]benzoic acid](/img/structure/B2433947.png)